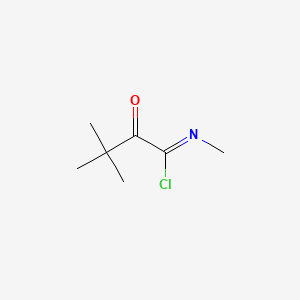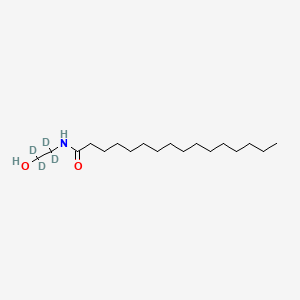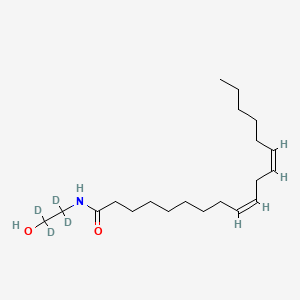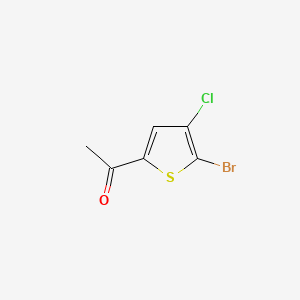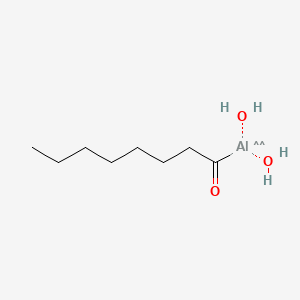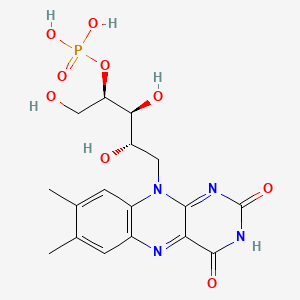
Riboflavin 4'-phosphate
Vue d'ensemble
Description
Riboflavin 4’-phosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It is a component of vitamin B complex and multivitamin preparations . Riboflavin is also known as an antioxidant because it regenerates glutathione, a free radical scavenger .
Synthesis Analysis
Riboflavin is a crucial micronutrient that is a precursor to coenzymes flavin mononucleotide and flavin adenine dinucleotide, and it is required for biochemical reactions in all living cells . The biosynthesis of riboflavin includes the catalytic conversion of Ribu5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) by DHBP synthase . The dephosphorylated pyrimidine is condensed with the carbohydrate precursor, 3,4-dihydroxy-2-butanone 4-phosphate .
Molecular Structure Analysis
The molecular formula of Riboflavin 4’-phosphate is C17H20N4NaO9P .
Chemical Reactions Analysis
The resulting 6,7-dimethyl-8-ribityllumazine affords riboflavin by a mechanistically unique dismutation, i.e., by formation of a pentacyclic dimer that is subsequently fragmented . The alternative pentose phosphate pathway of riboflavin biosynthesis includes the catalytic conversion of Ribu5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) by DHBP synthase .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Biosynthesis of Riboflavin : Studies have focused on the enzymatic processes and genetic mechanisms involved in riboflavin biosynthesis. This includes the understanding of the role of specific enzymes in the conversion of ribulose 5-phosphate to riboflavin precursors, such as 3,4-dihydroxy-2-butanone 4-phosphate (Richter et al., 1992); (Volk & Bacher, 1991).
Corneal Cross-Linking in Eye Health : Riboflavin 4'-phosphate is crucial in corneal cross-linking procedures for treating eye conditions like keratoconus. Research has explored its distribution and concentration in the cornea, enhancing its effectiveness in these treatments (Søndergaard et al., 2009); (Ostacolo et al., 2013).
Therapeutic Applications : Riboflavin 4'-phosphate has been studied for its potential in treating conditions such as sepsis, shock, and bacterial infections, highlighting its therapeutic versatility (Toyosawa et al., 2004).
Riboflavin Phosphate Hydrolysis and Rearrangement : Detailed kinetic studies have been conducted on the hydrolysis and rearrangement reactions of riboflavin phosphates, contributing to a deeper understanding of its chemical properties and reactions (Nielsen et al., 1985).
Prevention of Radiation-Induced Conditions : Clinical studies have assessed riboflavin 4'-phosphate's efficacy in preventing radiation stomatitis and pharyngitis in patients undergoing radiotherapy, showcasing its protective role in such treatments (Shi Jian-guo, 2007).
Microbial Production of Riboflavin : Research into the microbial production of riboflavin, including the use of specific microorganisms and biotechnological approaches, contributes to the efficient and sustainable production of riboflavin (Averianova et al., 2020).
Propriétés
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUQJXWKQLALR-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Riboflavin 4'-phosphate | |
CAS RN |
60697-29-2 | |
| Record name | Riboflavin 4'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 4'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



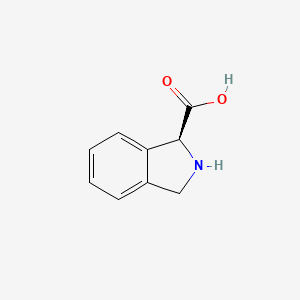
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

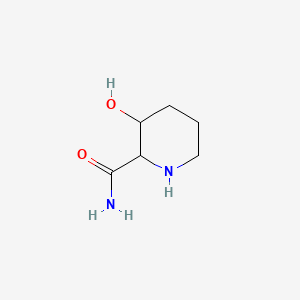
![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)
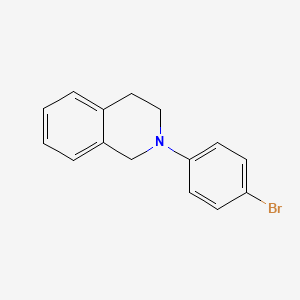
![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)

